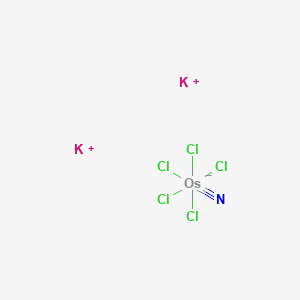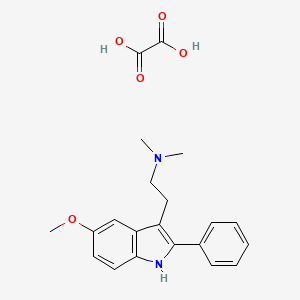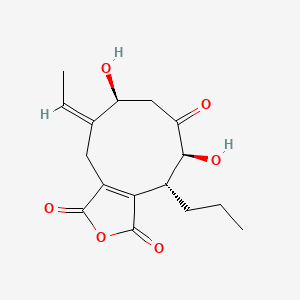
Mycaminosyltylonolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycaminosyltylonolide is a macrolide antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive bacteria and has been used in veterinary medicine to treat various infections . This compound is a derivative of tylosin, a 16-membered macrolide, and has shown enhanced antibacterial properties through chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mycaminosyltylonolide involves the chemical modification of tylosin. For instance, derivatives such as 20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide have been synthesized and evaluated for their efficacy .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using specific strains of bacteria, followed by extraction and purification. The process may also include chemical modifications to enhance the compound’s antibacterial properties .
Chemical Reactions Analysis
Types of Reactions: Mycaminosyltylonolide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antibacterial properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include quinolyl triazoles, benzyl triazoles, and various amino moieties . Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and activity.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Mycaminosyltylonolide has a wide range of scientific research applications:
Mechanism of Action
Mycaminosyltylonolide exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein synthesis . This binding interferes with the elongation of the polypeptide chain, ultimately leading to bacterial cell death . The compound targets the 23S rRNA within the ribosomal tunnel, protecting nucleoside A752 and inhibiting the synthesis of essential proteins .
Comparison with Similar Compounds
Desmycosin: Another tylosin derivative with similar antibacterial activity.
Tilmicosin: A tylosin derivative developed for respiratory diseases in animals.
Uniqueness: this compound stands out due to its enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, achieved through specific chemical modifications . Its ability to overcome antibiotic resistance makes it a valuable compound in both research and clinical settings .
Properties
CAS No. |
61257-02-1 |
|---|---|
Molecular Formula |
C31H51NO10 |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO10/c1-8-25-22(16-34)13-17(2)9-10-23(35)18(3)14-21(11-12-33)30(19(4)24(36)15-26(37)41-25)42-31-29(39)27(32(6)7)28(38)20(5)40-31/h9-10,12-13,18-22,24-25,27-31,34,36,38-39H,8,11,14-16H2,1-7H3/b10-9+,17-13+/t18-,19+,20-,21+,22-,24-,25-,27+,28-,29-,30-,31+/m1/s1 |
InChI Key |
WGUJDBLMJBJUQU-VKRLOHBMSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)CO |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)CO |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)CO |
Synonyms |
mycaminosyltylonolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B1235262.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide](/img/structure/B1235265.png)







![N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1235282.png)
![5-[(2-Fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid](/img/structure/B1235283.png)
